N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide
Description
N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzoxepin ring with a pyridine carboxamide moiety, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-4-1-3-13-15(5-2-8-25-18(13)14)22-19(24)12-9-16(11-6-7-11)21-17(23)10-12/h1,3-4,9-11,15H,2,5-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNFEVXZWFHQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Cl)OC1)NC(=O)C3=CC(=O)NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide typically involves multiple steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor such as a chlorinated phenol and an appropriate alkene under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzoxepin ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyridine Carboxamide: The pyridine ring is synthesized separately, often starting from a cyclopropyl ketone and a nitrile, followed by cyclization and oxidation steps.
Coupling of the Two Moieties: The final step involves coupling the benzoxepin and pyridine carboxamide moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and benzoxepin rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzoxepin ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzoxepin derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .
- (9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)methanamine .
Uniqueness
Compared to similar compounds, N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide stands out due to its specific combination of a benzoxepin ring and a pyridine carboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
